Boc-abu-onp

Description

Contextualization of Boc-Protected Amino Acid Derivatives in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino terminus (N-terminus) of amino acids in peptide synthesis. Its popularity stems from its stability under a broad range of reaction conditions, particularly those that are basic, and its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA). chempep.com This differential stability allows for an orthogonal protection strategy, where the Boc group can be selectively cleaved without disturbing other acid-labile or base-labile protecting groups on the amino acid side chains or the solid support in solid-phase peptide synthesis (SPPS). organic-chemistry.orgwikipedia.org

The use of Boc-protected amino acids is a key feature of the Boc/Bzl (benzyl) strategy in SPPS. wikipedia.org In this approach, the temporary N-terminal Boc group is removed at each cycle of amino acid addition, while more permanent, acid-stable protecting groups, such as benzyl (B1604629) ethers or esters, are used for the side chains. These permanent groups are only removed at the final step of the synthesis, typically with strong acids like anhydrous hydrogen fluoride (B91410). wikipedia.org This strategy has proven effective in minimizing peptide aggregation during synthesis. wikipedia.org The formation of Boc-protected amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Significance of Activated Esters in Peptide Bond Formation

The formation of a peptide bond, which is an amide bond, requires the activation of the carboxylic acid group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of another. wikipedia.orgbachem.com Activated esters are a class of compounds where the carboxyl group is converted into a more reactive ester, facilitating this crucial coupling reaction. wikipedia.org These esters are designed to be good leaving groups, thus enhancing the electrophilicity of the carbonyl carbon.

Common activating groups include p-nitrophenyl (ONp), o-nitrophenyl (oNp), pentafluorophenyl (Pfp), and N-hydroxysuccinimido (OSu). wikipedia.orgbachem.com The use of pre-formed, stable, and often crystalline active esters can minimize side reactions, including racemization, which can be a significant issue with other activation methods. niscpr.res.inrsc.org While p-nitrophenyl esters have been widely used, o-nitrophenyl esters have shown promise in solid-phase peptide synthesis due to their reactivity. acs.org The choice of the activating group can influence the rate and efficiency of the coupling reaction. bachem.com

Role of α-Aminobutyric Acid (Abu) as an Unnatural Amino Acid Building Block

While proteins are typically composed of 20 standard proteinogenic amino acids, the incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in medicinal chemistry and drug design. mdpi.comqyaobio.com These non-proteinogenic amino acids can introduce unique structural and functional properties into a peptide, such as:

Conformational constraints: Inducing specific secondary structures like helices or turns. qyaobio.com

Enhanced stability: Increasing resistance to enzymatic degradation by proteases. qyaobio.com

Modified biological activity: Improving receptor binding, selectivity, or acting as agonists or antagonists. qyaobio.com

Overview of Boc-Abu-ONp's Importance in Advanced Chemical Synthesis

This compound is a chemical reagent that combines the advantages of Boc protection and o-nitrophenyl ester activation for the unnatural amino acid α-aminobutyric acid. This makes it a highly useful tool for the stepwise synthesis of peptides containing the Abu residue. chemimpex.com The pre-activated nature of the o-nitrophenyl ester allows for a direct and efficient coupling reaction with the free amino group of a growing peptide chain, often without the need for additional, and sometimes problematic, coupling reagents. thieme-connect.com

The use of this compound simplifies synthetic protocols and can lead to higher purity of the final peptide product. acs.org Its application is particularly relevant in the synthesis of complex peptides and peptidomimetics where the inclusion of unnatural amino acids is desired to fine-tune the molecule's biological and pharmacological properties. qyaobio.comchemimpex.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Synonyms | Boc-L-Abu-ONp, Boc-L-2-aminobutanoic acid o-nitrophenyl ester | chemimpex.com |

| CAS Number | 67708-97-8 | chemimpex.com |

| Molecular Formula | C₁₅H₂₀N₂O₆ | chemimpex.com |

| Molecular Weight | 324.33 g/mol | chemicalbook.com |

| Appearance | Off-white powder | chemimpex.com |

| Melting Point | 75-82 °C | chemimpex.com |

| Storage | 0-8 °C | chemimpex.com |

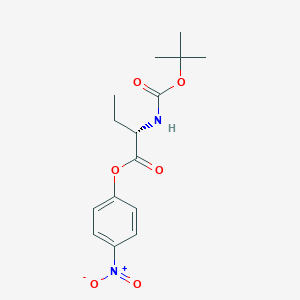

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWVQAPDWRVKHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc α Aminobutyric Acid O Nitrophenyl Ester

Strategies for Nα-Protection of α-Aminobutyric Acid with the tert-Butyloxycarbonyl (Boc) Grouporganic-chemistry.org

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, particularly in peptide synthesis, due to its stability under various conditions and its facile removal under moderately acidic conditions. highfine.com The introduction of the Boc group onto the α-amino group of α-aminobutyric acid is a critical first step.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Aqueous and Anhydrous Conditions

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. highfine.com This method is favored for its high efficiency and the clean nature of its byproducts (tert-butanol and carbon dioxide). nordmann.global The reaction can be performed under a variety of aqueous and anhydrous conditions.

In aqueous systems, the reaction is typically conducted in a mixed solvent system, such as dioxane/water or acetone (B3395972)/water, in the presence of an inorganic base like sodium hydroxide (B78521) or sodium bicarbonate. highfine.com For amines with low nucleophilicity, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be required. highfine.com Anhydrous conditions often involve solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or chloroform, frequently using an organic base such as triethylamine (B128534) (Et₃N) or DMAP. fishersci.ca A solvent-free approach has also been reported, where the amine substrate is stirred directly in molten Boc₂O. umich.edu

| Condition Type | Solvent(s) | Base/Catalyst | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| Aqueous | Dioxane/Water, Acetone/Water | NaOH, NaHCO₃ | Commonly used, byproducts are easily removed. | highfine.com |

| Anhydrous | Acetonitrile, THF, Dichloromethane (B109758) | DMAP, Triethylamine | Effective for amines with low nucleophilicity, especially with a catalyst. | highfine.comfishersci.ca |

| Solvent-Free | None (Molten Boc₂O) | None required | Efficient technique, avoids solvent use. | umich.edu |

Application of Alternative Boc-Introducing Reagents (e.g., Boc-ON, Boc-ONH₂, Boc-N₃)

While Boc₂O is the most prevalent reagent, several alternatives exist for the introduction of the Boc protecting group. organic-chemistry.org These reagents can be advantageous in specific synthetic contexts.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) : This reagent reacts rapidly with amino acids at room temperature in aqueous dioxane or acetone with a base like triethylamine. nordmann.globaltcichemicals.comsigmaaldrich.com It offers an advantage over the potentially explosive t-BOC azide (B81097), as it does not require elevated temperatures for reaction. sigmaaldrich.com The oxime byproduct is readily removed by extraction. sigmaaldrich.com

tert-Butyl 2,4,5-trichlorophenyl carbonate : This stable, crystalline solid reacts cleanly with amino acids in the presence of a base to yield N-Boc-amino acids. smolecule.comrsc.orgrsc.org It is considered superior to Boc-azide as it is more convenient to prepare and store. rsc.org

tert-Butyloxycarbonyl azide (Boc-N₃) : Historically used, Boc-N₃ is a powerful acylating agent. umich.edu However, its use has diminished due to its thermal instability and potential for detonation. sigmaaldrich.com A safer approach involves its in-situ generation from di-tert-butyl dicarbonate and sodium azide, which then undergoes a Curtius rearrangement to form the protected amine. sci-hub.se

N-(tert-Butoxycarbonyloxy)hydroxylamine (Boc-ONH₂) : This reagent can be prepared in situ from Boc₂O and hydroxylamine (B1172632) and exhibits enhanced reactivity, making it suitable for acylating sterically hindered amino groups. thieme-connect.de

Mechanistic Considerations of Boc Protection

The mechanism for the N-protection of an amine using di-tert-butyl dicarbonate (Boc₂O) is a well-understood nucleophilic acyl substitution.

The nucleophilic amino group of α-aminobutyric acid attacks one of the electrophilic carbonyl carbons of Boc₂O. nordmann.global

This attack forms a transient tetrahedral intermediate.

The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group and yielding the protonated N-Boc-amino acid. nordmann.global

The tert-butyl carbonate anion is unstable and acts as a base, abstracting the proton from the newly formed carbamate (B1207046). nordmann.global

Finally, the resulting tert-butyl bicarbonate spontaneously decomposes into gaseous carbon dioxide and tert-butanol. nordmann.global

When a base such as triethylamine is used, it deprotonates the protonated carbamate in the third step, and the tert-butyl carbonate decomposes to carbon dioxide and tert-butoxide. tcichemicals.com

Synthesis of the o-Nitrophenyl Ester Moiety

The second stage in synthesizing Boc-abu-onp involves the esterification of the carboxyl group of Boc-α-aminobutyric acid with o-nitrophenol. This is achieved by activating the carboxyl group to make it more susceptible to nucleophilic attack by the hydroxyl group of the phenol. niscpr.res.in o-Nitrophenyl esters are considered "active esters" because the electron-withdrawing nitro group enhances the carbonyl carbon's electrophilicity, facilitating subsequent aminolysis during peptide bond formation. sci-hub.se

Esterification Reactions for Carboxyl Activation

Several methods are available to activate the carboxylic acid of N-protected amino acids for esterification. The choice of method can influence reaction efficiency and minimize side reactions.

Carbodiimide Method : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used. niscpr.res.inekb.eg The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. ekb.eg This intermediate is then attacked by the nucleophile, in this case, o-nitrophenol, to form the desired ester. nih.gov

Acid Chloride Method : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). However, this method can be too harsh for sensitive substrates. uniurb.it

Mixed Anhydride Method : The N-protected amino acid can be reacted with a chloroformate to produce a mixed anhydride, which is a sufficiently reactive acylating agent for ester formation.

Specific Protocols for o-Nitrophenyl Ester Formation from Boc-α-aminobutyric Acid

The direct synthesis of Boc-amino acid o-nitrophenyl esters typically involves the reaction of the N-protected Boc-α-aminobutyric acid with o-nitrophenol. A common protocol utilizes a coupling agent like DCC in an aprotic solvent such as dichloromethane or ethyl acetate (B1210297) at low temperatures to mediate the esterification. niscpr.res.innih.gov

A study describes the synthesis of various o-nitrophenyl esters of Boc-amino acids for use in a stepwise peptide synthesis strategy. google.com Another method reports the synthesis of o-nitrophenyl esters of N-protected β-amino acids via the Wolff rearrangement of α-aminodiazoketones in the presence of o-nitrophenol, demonstrating an alternative route to related active esters. niscpr.res.in

It is crucial to control the reaction conditions during carbodiimide-mediated esterification. A potential side reaction is the formation of a Boc-dipeptide ester, which can occur if the intermediate O-acylisourea is attacked by another molecule of the amino acid ester instead of the intended phenol. organic-chemistry.org

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Boc-α-aminobutyric acid o-nitrophenyl ester / 4-Nitrophenyl (2S)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)butanoate |

| Boc | tert-Butyloxycarbonyl |

| Boc₂O / Boc anhydride | Di-tert-butyl dicarbonate |

| Boc-ON | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile |

| Boc-N₃ | tert-Butyloxycarbonyl azide |

| Boc-ONH₂ | N-(tert-Butoxycarbonyloxy)hydroxylamine |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DMAP | 4-Dimethylaminopyridine |

| THF | Tetrahydrofuran |

| Et₃N | Triethylamine |

Overall Convergent and Stepwise Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through a direct, stepwise approach starting from its precursors: N-tert-butoxycarbonyl-L-α-aminobutyric acid (Boc-Abu-OH) and o-nitrophenol. This method is characteristic of active ester preparations used widely in peptide synthesis.

Protection: The amino group of L-α-aminobutyric acid is protected with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This yields the stable intermediate, Boc-Abu-OH. sigmaaldrich.com

Activation/Esterification: The carboxylic acid of Boc-Abu-OH is then activated by converting it into an o-nitrophenyl ester. This is most commonly accomplished via a condensation reaction with o-nitrophenol using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). thieme-connect.de The DCC activates the carboxyl group, facilitating nucleophilic attack by the hydroxyl group of o-nitrophenol. The reaction forms the desired this compound and a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.

This direct esterification is the canonical stepwise route for producing this compound.

The table below outlines the components for the common stepwise synthesis of this compound.

| Reactant / Reagent | Role | Typical Solvent | Common Coupling Agent |

| Boc-L-α-aminobutyric acid (Boc-Abu-OH) | Protected amino acid precursor | Ethyl acetate (EtOAc), Dichloromethane (DCM), or Tetrahydrofuran (THF) | Dicyclohexylcarbodiimide (DCC) |

| o-Nitrophenol (ONp-OH) | Activating group precursor | Ethyl acetate (EtOAc), Dichloromethane (DCM), or Tetrahydrofuran (THF) | |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent/activator |

Methodologies for Analytical Characterization of Synthetic Intermediates and this compound

Rigorous analytical characterization is essential to confirm the identity and purity of the synthetic intermediate (Boc-Abu-OH) and the final product (this compound). A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopy provides definitive information about the molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are used to confirm that the desired esterification has occurred and that the protective Boc group remains intact. youtube.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals confirm the structure of this compound.

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule, including the presence of the ester and carbamate carbonyl carbons at distinct chemical shifts.

The following table summarizes the anticipated ¹H NMR spectral data for this compound.

| Proton Type | Approximate Chemical Shift (δ) in ppm | Multiplicity | Integration |

| tert-butyl (Boc group) | ~1.45 | Singlet (s) | 9H |

| -CH₃ (butyryl side chain) | ~0.95 | Triplet (t) | 3H |

| -CH₂- (butyryl side chain) | ~1.8-2.0 | Multiplet (m) | 2H |

| α-CH (chiral center) | ~4.40 | Multiplet (m) | 1H |

| N-H (carbamate) | ~5.10 | Doublet (d) | 1H |

| Aromatic Protons (ONp) | ~7.30-8.20 | Multiplets (m) | 4H |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu The IR spectrum of this compound would display characteristic absorption bands that confirm its identity. spectroscopyonline.com

Key expected IR absorption bands are detailed in the table below.

| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Intensity |

| N-H (Amide/Carbamate) | Stretching | 3300 - 3400 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretching | 1760 - 1780 | Strong |

| C=O (Carbamate/Boc) | Stretching | 1690 - 1710 | Strong |

| N-O (Nitro Group) | Asymmetric Stretching | 1510 - 1540 | Strong |

| N-O (Nitro Group) | Symmetric Stretching | 1340 - 1360 | Strong |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

High-Performance Liquid Chromatography (HPLC) HPLC is the industry standard for determining the purity of this compound and related peptide synthesis reagents. sigmaaldrich.comarctomsci.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically used.

In an RP-HPLC analysis, a chromatogram is produced where the retention time is characteristic of the compound and the area under the peak is proportional to its concentration. Purity is calculated by dividing the peak area of the product by the total area of all peaks detected. Commercial suppliers often guarantee a purity of ≥97% for this reagent. arctomsci.com

Typical parameters for an HPLC purity assessment are outlined below.

| Parameter | Description | Typical Condition |

| Column | Stationary Phase | Reversed-Phase C18 (Octadecylsilane) |

| Mobile Phase | Eluent | Gradient of Acetonitrile and Water |

| Additive | To improve peak shape | 0.1% Trifluoroacetic Acid (TFA) |

| Detection | Method of sensing the eluting compound | UV Absorbance (typically at 220 nm and/or 254 nm) |

| Output | Data representation | Chromatogram showing retention time vs. absorbance |

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-L-α-aminobutyric acid o-nitrophenyl ester |

| Boc-Abu-OH | N-(tert-Butoxycarbonyl)-L-α-aminobutyric acid |

| o-Nitrophenol | 2-Nitrophenol |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DCU | N,N'-Dicyclohexylurea |

| Boc₂O | Di-tert-butyl dicarbonate |

| EtOAc | Ethyl acetate |

| DCM | Dichloromethane |

| THF | Tetrahydrofuran |

| TFA | Trifluoroacetic acid |

Mechanistic Investigations of Boc α Aminobutyric Acid O Nitrophenyl Ester Reactivity

Aminolysis Reaction Mechanisms of o-Nitrophenyl Esters in Peptide Coupling

The formation of a peptide bond via aminolysis is a cornerstone of peptide synthesis. nih.gov Active esters, such as o-nitrophenyl esters, are employed to facilitate this reaction. thieme-connect.de The aminolysis of these esters generally proceeds through a two-step, addition-elimination mechanism involving a tetrahedral intermediate. thieme-connect.deemorychem.science This process is typically a bimolecular reaction, where its rate is dependent on the concentration of both the active ester and the attacking amine. thieme-connect.de

The general mechanism can be outlined as follows:

Nucleophilic Attack: The free amino group of an amino acid or peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the o-nitrophenyl ester. This forms a transient, high-energy tetrahedral intermediate. thieme-connect.de

Intermediate Breakdown: The tetrahedral intermediate collapses, leading to the expulsion of the o-nitrophenoxide anion as a leaving group and the formation of the new amide (peptide) bond. thieme-connect.deemorychem.science The breakdown of this intermediate is often the rate-limiting step of the reaction. thieme-connect.de

The reaction is highly dependent on the solvent's polarity; solvents like dimethylformamide (DMF) can significantly accelerate the rate of aminolysis compared to nonpolar solvents. thieme-connect.desci-hub.se

The reactivity of phenyl esters in peptide coupling is dramatically enhanced by the presence of electron-withdrawing substituents on the aromatic ring. thieme-connect.demasterorganicchemistry.com The nitro group (NO₂) is a powerful electron-withdrawing group, a property that is central to its function in activating the carboxyl group for aminolysis. masterorganicchemistry.comwikipedia.org

The activation occurs through the following effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring and, by extension, from the ester's carbonyl carbon. wikipedia.org

Mesomeric Effect (-M) / Resonance: The nitro group can delocalize the ring's pi-electrons, creating a partial positive charge on the ring and further withdrawing electron density. wikipedia.org

This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack by the amino group of the incoming amino acid. thieme-connect.decsbsju.edu The level of activation in substituted phenyl esters directly correlates with the acidity of the corresponding phenol, with more acidic phenols being better leaving groups. thieme-connect.de While both o- and p-nitrophenyl esters are effective, the ortho position introduces unique intramolecular considerations.

The reactivity of Boc-Abu-ONp is not solely dictated by the electronic effects of the nitro group; intramolecular interactions also play a significant role. The ortho position of the nitro group allows for potential spatial interactions with other parts of the molecule. One of the most noted interactions is the potential for intramolecular hydrogen bonding between the nitro group and the ester oxygen, which can reduce the nucleophilicity of the corresponding o-nitrophenol during ester formation. sci-hub.se This interaction may persist in the ester itself, potentially influencing the orientation and reactivity of the ester group.

Kinetic Studies of Acyl Transfer Reactions Involving this compound

Kinetic studies of acyl transfer reactions provide quantitative data on reaction rates and mechanisms. For the aminolysis of active esters like this compound, the reaction typically follows second-order kinetics, being first-order in respect to both the ester and the amine nucleophile. mdpi.com The mechanism is generally accepted to be a stepwise process involving the formation of a tetrahedral intermediate. mdpi.com

Table 1: Illustrative Kinetic Parameters for a Typical Aminolysis of an o-Nitrophenyl Ester This table presents representative data based on general findings for acyl transfer reactions of nitrophenyl esters to illustrate the kinetic principles.

| Parameter | Description | Typical Finding | Reference Principle |

| Reaction Order | The relationship between reactant concentration and reaction rate. | Second-order overall (first-order in ester, first-order in amine). | The reaction is bimolecular, requiring collision between the ester and the amine. thieme-connect.demdpi.com |

| Rate Constant (k) | A proportionality constant relating reactant concentrations to the reaction rate. | Varies significantly with the nucleophile, solvent, and temperature. | Higher values indicate a faster reaction. mdpi.com |

| Mechanism | The step-by-step sequence of elementary reactions. | Stepwise addition-elimination via a tetrahedral intermediate. | The formation of the intermediate is often the rate-determining step. thieme-connect.deemorychem.sciencemdpi.com |

| Solvent Effect | Influence of the solvent on the reaction rate. | Rates are significantly higher in polar aprotic solvents (e.g., DMF) than in nonpolar solvents (e.g., benzene). | Polar solvents can better stabilize the charged transition state and intermediates. thieme-connect.desci-hub.se |

Mechanisms of Boc Deprotection in the Context of o-Nitrophenyl Esters

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.orgfishersci.co.uk

The Boc group is characteristically acid-labile. wikipedia.org Its removal is typically achieved by treatment with strong acids. fishersci.co.ukwikipedia.org Common reagents for this purpose include neat trifluoroacetic acid (TFA) or solutions of TFA in dichloromethane (B109758) (DCM), as well as hydrogen chloride (HCl) in solvents like methanol (B129727) or dioxane. fishersci.co.ukwikipedia.orgbzchemicals.com

The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to release the unprotected amine, carbon dioxide, and a highly reactive tert-butyl cation. wikipedia.orgacsgcipr.org

Mechanism:

Protonation of the carbamate (B1207046).

Loss of the stable tert-butyl cation.

Spontaneous decarboxylation of the resulting carbamic acid to yield the free amine. wikipedia.org

The generation of the tert-butyl cation is a major source of potential side reactions and by-products. acsgcipr.orgpeptide.com This electrophilic cation can alkylate any available nucleophiles in the reaction mixture, including the side chains of certain amino acids like tryptophan and methionine, or even the solvent. wikipedia.orgacsgcipr.org To mitigate this, "scavengers" such as anisole, thioanisole, or dithiols are commonly added to the deprotection cocktail to trap the tert-butyl cation. wikipedia.orgacsgcipr.orgpeptide.com

Table 2: Common By-products in Boc Deprotection and Preventive Scavengers

| By-product Type | Cause | Common Scavengers | Reference |

| t-Butyl Adducts | Alkylation of nucleophilic amino acid side chains (e.g., Trp, Met, Cys) by the t-butyl cation. | Anisole, Thioanisole, Dithioethane (DTE) | wikipedia.orgacsgcipr.orgpeptide.com |

| Isobutylene | Fragmentation of the t-butyl cation. | Not typically scavenged, but its formation is a result of the primary cleavage. | acsgcipr.org |

| Genotoxic Impurities | Reaction of the t-butyl cation with residual halides or sulfonates. | Controlled by process design and placing deprotection early in the synthesis. | acsgcipr.org |

A key advantage of the Boc group is its utility in orthogonal protection schemes, where different protecting groups can be removed under distinct conditions without affecting others. organic-chemistry.orgnumberanalytics.com This allows for the selective demasking of functional groups during complex syntheses. organic-chemistry.org

The most common orthogonal partner for the Boc group is the Fmoc (9-fluorenylmethoxycarbonyl) group. numberanalytics.com While the Boc group is removed by acid, the Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in DMF. bzchemicals.comorganic-chemistry.org This acid/base orthogonality is fundamental to many solid-phase peptide synthesis strategies. peptide.comnumberanalytics.com

Selective cleavage of the Boc group in the presence of other acid-sensitive groups, such as benzyl (B1604629) (Bzl) esters or Z (benzyloxycarbonyl) groups, can be more challenging but is achievable. peptide.com The Boc group is generally more sensitive to acid than many other "permanent" side-chain protecting groups. acsgcipr.orgpeptide.com For instance, the Boc group can be removed with moderate acid conditions (e.g., 50% TFA in DCM) while benzyl-based groups require much stronger acids like liquid hydrogen fluoride (B91410) (HF) for cleavage. peptide.com Furthermore, specific Lewis acids, such as aluminum chloride (AlCl₃), can be used for the selective cleavage of a Boc group while leaving other protecting groups intact. wikipedia.orgbzchemicals.com

Table 3: Comparison of Amine Protecting Groups and Orthogonality with Boc

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? | Reference |

| tert-Butyloxycarbonyl | Boc | Strong/moderate acid (e.g., TFA, HCl) | - | fishersci.co.ukwikipedia.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes | bzchemicals.comorganic-chemistry.orgnumberanalytics.com |

| Benzyloxycarbonyl | Z or Cbz | Strong acid (HF) or Hydrogenolysis (H₂/Pd) | Yes (with hydrogenolysis) | peptide.comnumberanalytics.com |

| Benzyl ester | Bzl | Strong acid (HF) or Hydrogenolysis (H₂/Pd) | Yes (with hydrogenolysis) | peptide.com |

Applications of Boc α Aminobutyric Acid O Nitrophenyl Ester in Advanced Peptide Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient construction of peptide sequences while the growing chain is anchored to an insoluble polymer support. csbio.comgoogle.com Within this methodology, the Boc-chemistry approach was the original strategy developed by Bruce Merrifield. csbio.com Boc-Abu-ONp is well-suited for integration into Boc-SPPS protocols. The synthesis cycle involves the sequential removal of the N-terminal Boc protecting group from the resin-bound peptide, followed by the coupling of the next activated Boc-amino acid. peptide.com As an activated ester, this compound can be directly used in the coupling step without the need for additional in situ coupling reagents, although additives may be used to enhance the reaction rate. researchgate.net

The selection of a solid support and its chemical linker is critical in Boc-SPPS, as the linkage must be stable to the repeated acid treatments used for Boc group removal but cleavable at the end of the synthesis. This compound, like other Boc-protected amino acids, is compatible with the standard resins and linkers developed for this chemical strategy. The choice of resin primarily dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide). biosynth.com

Key compatible resins include:

Merrifield Resin : This is the classic chloromethylated polystyrene-divinylbenzene resin. biosynth.comchempep.com The first amino acid is typically attached via an ester bond that is stable to the trifluoroacetic acid (TFA) used for deprotection but can be cleaved with strong acids like hydrogen fluoride (B91410) (HF). csbio.comchempep.com

PAM (Phenylacetamidomethyl) Resin : Developed to offer greater stability against TFA, the PAM linker reduces the premature loss of the peptide chain from the resin during the synthesis of longer peptides compared to the standard Merrifield resin. chempep.compeptide.com It is considered a linker of choice for preparing peptide acids via Boc-SPPS. biosynth.com

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins : These resins contain an amine-functionalized linker and are used to produce peptides with a C-terminal amide. chempep.com The MBHA resin is particularly common as it possesses a lability to HF that is well-suited for Boc-chemistry, ensuring efficient final cleavage. biosynth.comchempep.com

Table 1: Compatibility of this compound with Common SPPS Resins for Boc-Chemistry

| Resin Type | Linker Type | Final Peptide C-Terminus | Cleavage Condition | Compatibility Notes |

|---|---|---|---|---|

| Merrifield | Chloromethyl | Carboxylic Acid | HF | The original SPPS resin; potential for some chain loss with repeated TFA steps. chempep.compeptide.com |

| PAM | Phenylacetamidomethyl | Carboxylic Acid | HF | Increased stability to TFA, making it ideal for longer syntheses. biosynth.comchempep.compeptide.com |

The integration of this compound into a Boc-SPPS workflow follows a well-established cycle of deprotection, neutralization, and coupling. researchgate.netnih.gov A key development in modern Boc-SPPS is the use of in situ neutralization protocols, where the neutralization of the N-terminal amine and the subsequent coupling step are performed simultaneously. jcu.edu.aunih.gov This approach has been shown to improve efficiency, particularly for "difficult sequences" prone to aggregation. nih.govjcu.edu.au this compound, as a pre-activated building block, fits seamlessly into this streamlined process.

The general cycle for incorporating a this compound residue is as follows:

Table 2: Generalized Boc-Chemistry SPPS Protocol Incorporating this compound

| Step | Reagents and Solvents | Purpose | Typical Duration |

|---|---|---|---|

| 1. Deprotection | 50-100% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Removal of the N-terminal Boc group from the resin-bound peptide, exposing a new amine group as a TFA salt. chempep.comnih.gov | 10-25 min |

| 2. Washing | Dimethylformamide (DMF) and/or Isopropanol (IPA)/DCM | Removal of excess TFA and soluble byproducts. chempep.comresearchgate.net | ~2 min |

| 3. Coupling | This compound, Base (e.g., DIPEA), in DMF | The activated ester of this compound reacts with the free amine. This is often performed with in situ neutralization, where the base neutralizes the TFA salt as the coupling occurs. nih.govjcu.edu.au Additives like HOBt may be included. researchgate.net | 30-120 min |

This difference in reactivity can impact peptide elongation:

Slower Kinetics : The coupling reaction with this compound may require longer reaction times or higher temperatures to proceed to completion compared to more potent activation methods.

Double Coupling : For difficult couplings, which can be caused by steric hindrance or on-resin aggregation of the peptide chain, a strategy of "double coupling" may be necessary. researchgate.net This involves repeating the coupling step with a fresh portion of this compound to ensure that all available amino groups have reacted, thereby minimizing the formation of deletion sequences. americanpeptidesociety.org

Aggregation : The efficiency of any coupling reaction can be dramatically reduced if the growing peptide chain aggregates on the solid support, which physically blocks the reactive N-terminus. nih.govamericanpeptidesociety.org Optimized protocols using solvents like DMF to maintain solvation and in situ neutralization techniques are crucial for mitigating this effect, regardless of the activation method used. jcu.edu.au

Table 3: Comparison of Coupling Methods in Boc-SPPS

| Activation Method | Reagents | Typical Coupling Time | Relative Reactivity | Notes |

|---|---|---|---|---|

| Active Ester | Boc-AA-ONp + Base | 30-120+ min | Moderate | Pre-activated; avoids handling corrosive coupling reagents directly but is slower. researchgate.net |

Implementation in Solution-Phase Peptide Synthesis

Before the advent of SPPS, all peptides were synthesized using solution-phase techniques, which involve carrying out all reactions in a suitable solvent and purifying the intermediate product after each step. csbio.comnih.gov this compound is also fully applicable to this classical method. In this context, a protected peptide fragment with a free N-terminal amine is reacted with this compound in a solvent like DMF or ethyl acetate (B1210297) to elongate the peptide chain. nih.gov While powerful, solution-phase synthesis can be labor-intensive due to the need for repeated purifications and challenges with the solubility of larger protected peptide fragments. peptide.comcsbio.com However, it remains a valuable strategy for the large-scale synthesis of shorter peptides and for the convergent synthesis of very large proteins, where protected peptide segments are first synthesized (either in solution or on solid phase) and then joined together in solution. peptide.comnih.gov

Construction of Complex Peptide Architectures and Peptidomimetics

The incorporation of non-standard building blocks is a key strategy for creating peptides with novel structures and functions. This includes the synthesis of peptides with enhanced stability against enzymatic degradation, constrained conformations (e.g., cyclic peptides), or altered biological activity. nih.gov

Alpha-aminobutyric acid (Abu) is an unnatural amino acid, an isomer of the neurotransmitter GABA, that differs from alanine (B10760859) by the presence of an additional ethyl group on its side chain. sigmaaldrich.com The incorporation of Abu into a peptide sequence can influence its conformational properties and lipophilicity. nih.gov Reagents like this compound are specifically designed to facilitate the insertion of such unnatural residues into a growing peptide chain. chemimpex.comresearchgate.net The ability to systematically replace natural amino acids with unnatural counterparts is fundamental to the field of peptidomimetics, enabling researchers to fine-tune the pharmacological properties of therapeutic peptides. youtube.comnih.gov The synthesis of peptides containing these specialized building blocks is readily achieved using established SPPS or solution-phase methods, where this compound can be used in the same manner as any other activated amino acid derivative. nih.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| Abu | α-Aminobutyric acid |

| Boc | tert-Butyloxycarbonyl |

| This compound | Boc-α-aminobutyric acid o-nitrophenyl ester |

| BHA | Benzhydrylamine |

| DCM | Dichloromethane |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | Dimethylformamide |

| GABA | γ-Aminobutyric acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| HF | Hydrogen Fluoride |

| HOBt | Hydroxybenzotriazole |

| IPA | Isopropanol |

| MBHA | Methylbenzhydrylamine |

| ONp | o-Nitrophenyl |

| PAM | Phenylacetamidomethyl |

| SPPS | Solid-Phase Peptide Synthesis |

Incorporation into Cyclic Peptide Frameworks

The synthesis of cyclic peptides is a significant area of peptide chemistry, driven by the fact that cyclization can confer enhanced biological activity, receptor selectivity, and metabolic stability compared to linear counterparts. nih.govchempep.com The formation of the macrocyclic ring structure, particularly through head-to-tail macrolactamization, is an entropically disfavored process that presents a considerable synthetic challenge. nih.govnih.gov To overcome this, the carboxyl group of the linear peptide precursor must be activated to facilitate the intramolecular amide bond formation.

Boc-α-aminobutyric acid o-nitrophenyl ester (this compound) is a valuable reagent in this context. The o-nitrophenyl ester group is an "active ester," meaning the ester linkage is sufficiently electron-deficient to be highly reactive towards nucleophilic attack by the N-terminal amine of the peptide chain. This activation is critical for promoting the ring-closing reaction under conditions that minimize competing intermolecular polymerization. sci-hub.se Historically, the p-nitrophenyl ester method was famously used in the first successful synthesis of the cyclic antibiotic Gramicidin S, demonstrating the power of this approach. sci-hub.se

The synthesis of cyclic peptides using activated esters like this compound is typically performed under high-dilution conditions. sci-hub.sethieme-connect.de This principle favors the desired intramolecular cyclization reaction over intermolecular reactions (dimerization or polymerization), which would otherwise dominate at higher concentrations. thieme-connect.de The incorporation of a non-proteinogenic amino acid such as α-aminobutyric acid (Abu) can also play a structural role, potentially inducing a turn or specific secondary structure in the linear precursor that pre-organizes it for cyclization. nih.govthieme-connect.de

| Feature | Function in Synthesis | Rationale / Principle | Supporting Evidence |

|---|---|---|---|

| Boc Protecting Group | Temporarily protects the N-terminus of the Abu residue during earlier coupling steps. | Prevents unwanted side reactions at the amine; removed before the final cyclization step to liberate the nucleophilic amine. chempep.com | Standard in Boc-based solid-phase peptide synthesis (SPPS). chempep.com |

| o-Nitrophenyl (ONp) Ester | Activates the C-terminal carboxyl group for amide bond formation. | The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, facilitating attack by the N-terminal amine for ring closure. sci-hub.se | Active esters are a classic and effective method for macrolactamization. sci-hub.sethieme-connect.de |

| α-Aminobutyric Acid (Abu) Residue | Introduces a non-proteinogenic building block into the cyclic framework. | Can enhance metabolic stability and introduce conformational constraints that may improve receptor binding and biological activity. qyaobio.comnih.gov | Incorporation of non-canonical amino acids is a key strategy in designing bioactive cyclic peptides. nih.gov |

Derivatization for Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations such as poor metabolic stability and low oral bioavailability. sigmaaldrich.comnih.govresearchgate.net A primary strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids (NPAAs), like α-aminobutyric acid, into the peptide sequence. nih.govnih.gov This derivatization results in molecules that retain the desired biological activity but possess improved drug-like properties. nih.govresearchgate.net

This compound serves as a key activated building block for introducing the Abu residue into a peptide chain. The presence of Abu instead of a natural amino acid renders the adjacent peptide bond resistant to cleavage by proteases and peptidases, as these enzymes exhibit high specificity for their natural substrates. qyaobio.com This increased proteolytic stability significantly enhances the in vivo half-life of the resulting peptidomimetic. qyaobio.comnih.gov

Furthermore, the ethyl side chain of Abu, being structurally distinct from the 20 proteinogenic amino acids, can alter the local conformation and lipophilicity of the peptide. This modification can lead to enhanced receptor binding affinity, improved selectivity for the biological target, and better membrane permeability. sigmaaldrich.com The carbamate (B1207046) functionality, while used here as a protecting group (Boc), is also employed as a stable surrogate for the peptide bond itself in more advanced peptidomimetic designs. nih.gov

| Property | Natural Peptide | Peptidomimetic with Abu | Rationale for Improvement |

|---|---|---|---|

| Proteolytic Stability | Low; susceptible to degradation by proteases. | High; resistant to enzymatic cleavage. qyaobio.com | Enzymes do not recognize the non-natural Abu residue as a substrate. qyaobio.com |

| Receptor Binding | Specific to native conformation. | Can be modified or enhanced. sigmaaldrich.com | The unique side chain of Abu can alter the peptide's tertiary structure to optimize interaction with the target. sigmaaldrich.com |

| Structural Diversity | Limited to 20 proteinogenic amino acids. | Expanded; allows for novel structures and properties. sigmaaldrich.com | NPAAs provide access to a vast chemical space beyond that of natural peptides. nih.govsigmaaldrich.com |

| Bioavailability | Often poor due to degradation and low permeability. | Potentially improved. nih.govresearchgate.net | Increased stability and modified lipophilicity can lead to better absorption and distribution. researchgate.net |

Role in Combinatorial Library Synthesis for Biomedical Research

Combinatorial chemistry is a powerful platform for drug discovery that involves the systematic and repetitive synthesis of a large number of diverse but structurally related compounds, known as a library. unu-merit.nl These libraries are then subjected to high-throughput screening to rapidly identify "hit" compounds with activity against a specific biological target. nih.govnih.gov The success of this approach hinges on the structural diversity of the library members.

Non-proteinogenic amino acids are crucial tools for expanding the diversity of peptide-based combinatorial libraries. qyaobio.comsigmaaldrich.com this compound is an ideal reagent for this application as it allows for the controlled and efficient incorporation of the Abu residue into specific positions within a peptide sequence across a library. Its status as an activated, ready-to-use building block facilitates the automated or parallel synthesis workflows common in combinatorial chemistry. chemimpex.com

By creating sub-libraries where a natural amino acid is systematically replaced with Abu, researchers can perform detailed structure-activity relationship (SAR) studies. nih.gov This process helps to elucidate the role of a particular side chain's size, shape, and lipophilicity in molecular recognition and biological function. The inclusion of Abu and other NPAAs allows for a much broader exploration of chemical space, increasing the probability of discovering novel ligands, inhibitors, or therapeutic leads. sigmaaldrich.comunu-merit.nl

| Aspect of Combinatorial Synthesis | Contribution of this compound | Impact on Biomedical Research |

|---|---|---|

| Building Block Diversity | Provides a non-proteinogenic amino acid (Abu) building block. qyaobio.com | Increases the chemical diversity and novelty of the synthesized library, going beyond the scope of natural peptides. sigmaaldrich.comunu-merit.nl |

| Synthesis Efficiency | The ONp active ester allows for efficient and reliable peptide coupling reactions. sci-hub.sechemimpex.com | Facilitates high-throughput synthesis of large libraries required for effective screening campaigns. nih.gov |

| Structure-Activity Relationship (SAR) | Enables systematic substitution of natural residues with Abu. | Allows researchers to probe the importance of specific side chains for biological activity and to optimize lead compounds. nih.gov |

| Drug-like Properties | Introduces features of metabolic stability into library members. qyaobio.comnih.gov | Increases the likelihood of identifying "hits" that already possess favorable properties for further development as therapeutic agents. researchgate.net |

Conformational and Structural Studies on Boc α Aminobutyric Acid O Nitrophenyl Ester and Analogs

X-ray Crystallographic Analysis of Related o-Nitrophenyl Esters for Conformational Insights

X-ray crystallography provides definitive, atomic-level insight into the three-dimensional structure of molecules in their crystalline state. creative-biostructure.comnih.gov While a specific crystal structure for Boc-Abu-ONp is not prominently available in public databases, extensive analysis of closely related analogs, such as Boc-Alanine-o-nitrophenyl ester, offers profound insights into the governing conformational preferences. colab.ws

A single-crystal X-ray diffraction analysis of tert-butyloxycarbonyl-L-alanine o-nitrophenyl ester revealed a notably rigid molecular conformation. colab.ws This rigidity is a hallmark of o-nitrophenyl esters of Nα-protected α-amino acids. rsc.org A key finding from the crystallographic analysis of a related analog, Tos-Aib-ONPo, was the remarkable orientation of the o-nitrophenyl group, which is positioned nearly perpendicular [77.9(2)°] to the plane of the adjacent ester group. rsc.org This orthogonal arrangement is a direct consequence of the steric and electronic interactions imposed by the ortho-nitro group.

A critical feature revealed by crystallographic studies on o-nitrophenyl esters of N-protected amino acids is the severely restricted rotation around the ester bond, specifically the (phenyl)C-O bond. colab.wsrsc.org This restricted rotation was initially proposed to explain these esters' high reactivity, good steric accessibility, and low sensitivity to solvent effects. rsc.org

The diffraction analysis of Boc-L-alanine o-nitrophenyl ester demonstrated that this conformational rigidity arises from the steric "wedging" of one of the oxygen atoms of the ortho-nitro group between the two oxygen atoms of the ester functionality. colab.ws This interaction effectively locks the ester group into a specific orientation. The stabilizing force for this rigid geometry has been attributed to a dipole-dipole interaction between the electron-withdrawing nitro group and the ester moiety. rsc.org This intramolecular interaction prevents free rotation, which distinguishes o-nitrophenyl esters from their p-nitrophenyl counterparts, as a para-nitro group cannot engage in a similar intramolecular interaction, allowing for a greater number of possible rotamers. colab.ws

Table 1: Selected Crystallographic Data for Boc-L-alanine o-nitrophenyl ester

| Parameter | Value | Reference |

|---|---|---|

| Formula | C14H18N2O6 | colab.ws |

| Crystal System | Monoclinic | |

| Space Group | P21 | colab.ws |

| Unit Cell a | 5.180 Å | colab.ws |

| Unit Cell b | 9.726 Å | colab.ws |

| Unit Cell c | 15.616 Å | colab.ws |

| Unit Cell β | 92.36° | colab.ws |

This interactive table summarizes key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of a close analog of this compound.

In the solid state, molecules pack into a crystal lattice stabilized by a network of intermolecular interactions. For N-protected amino acid esters, hydrogen bonds are a dominant feature. In the crystal structure of Boc-L-alanine o-nitrophenyl ester, a single, distinct intermolecular hydrogen bond is observed. colab.ws This N(1)H···O(0) hydrogen bond, with a length of 3.125 Å, links adjacent molecules into infinite chains, defining the crystal packing arrangement. colab.ws Notably, this analysis confirmed the absence of any intramolecular hydrogen bonds. colab.ws In other related compounds, such as N-carboxy anhydrides (NCAs) of glutamic acid esters, intermolecular N-H···O=C hydrogen bonds are also observed, forming tape-like structures. rsc.org

Spectroscopic Investigations of Solution-State Conformation (e.g., advanced NMR techniques)

While X-ray crystallography provides a static picture of the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for investigating the structure, conformation, and dynamics of molecules in solution. openmedscience.comd-nb.info Advanced NMR techniques can characterize conformational equilibria and the rates of exchange between different states, which are often crucial for function and reactivity. nih.govnih.gov

For a molecule like this compound, NMR studies in solution would be expected to provide insights into the equilibrium between cis and trans conformations of the urethane (B1682113) amide bond, a known feature of Boc-protected amino acids. researchgate.net Conformational energy calculations have shown that for Boc-amino acid derivatives, the trans and cis conformations of the urethane bond have nearly equal energies, which is consistent with NMR studies in solution. researchgate.net

Temperature-dependent NMR studies are particularly useful for probing conformational dynamics. researchgate.net In such experiments, the broadening of NMR signals at lower temperatures can indicate the presence of dynamic conformational exchange processes slowing down on the NMR timescale. researchgate.net For more detailed analysis, advanced techniques like relaxation dispersion NMR could be employed. These experiments are capable of detecting and characterizing sparsely populated, transiently formed conformational states, providing information on their structure, populations (as low as ~0.5%), and the kinetics of their interconversion. nih.govnih.gov

Computational Chemistry Approaches for Conformational Analysis and Reactivity Prediction

Computational chemistry provides powerful tools for modeling molecular structures, dynamics, and reaction mechanisms, offering insights that complement experimental data. uoa.grsapub.org Methods range from molecular mechanics (MM) force fields to high-level quantum mechanical (QM) calculations. uoa.gr

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure, stability, and reactivity of molecules. researchgate.netekb.eg DFT calculations can be applied to this compound and its analogs to gain a deeper understanding of their conformational preferences and the mechanisms of their reactions.

For instance, DFT can be used to:

Analyze Conformational Energy Landscapes: By calculating the relative energies of different conformers, DFT can identify the most stable structures and the energy barriers between them. nih.gov This is crucial for understanding the preference for the rigid, perpendicular arrangement seen in the crystal structures of o-nitrophenyl esters. rsc.org

Model Reaction Pathways: DFT is used to model the transition states of chemical reactions, such as the aminolysis of the active ester. nih.gov This allows for the prediction of reaction barriers and provides mechanistic insights. For example, DFT calculations on the hydrolysis of other amino acid esters have been used to support proposed reaction mechanisms. researchgate.netekb.eg

Investigate Intermolecular Interactions: The method can precisely model the hydrogen bonding and dipole-dipole interactions that stabilize certain conformations. nih.gov DFT has been used to analyze complex hydrogen-bonding networks between catalysts and substrates involving N-Boc groups and nitro esters, revealing how these interactions control reaction outcomes. nih.gov

Table 2: Common DFT Functionals for Conformational and Reactivity Studies

| Functional Type | Examples | Typical Application |

|---|---|---|

| Hybrid GGA | B3LYP | Widely used for geometry optimization and energy calculations of organic molecules. nih.gov |

| Hybrid Meta-GGA | M06-2X | Known for good performance in calculating non-covalent interactions, thermochemistry, and reaction barriers. nih.gov |

| Double Hybrid | B2PLYP | Offers higher accuracy by incorporating a portion of MP2 correlation energy. nih.gov |

This interactive table lists examples of DFT functionals that can be applied to study molecules like this compound.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of particles, MD simulations generate a trajectory that reveals the time evolution of the molecular conformation. nih.govaps.org

For this compound, MD simulations can:

Explore Conformational Space: Simulations can reveal the accessible conformations of the molecule in solution, including the flexibility of the Boc group, the amino acid side chain, and the orientation of the o-nitrophenyl ester. plos.org

Simulate Dynamic Processes: MD can model how the molecule transitions between different conformational states, providing a dynamic view that complements the static picture from crystallography or the time-averaged data from NMR. aps.org

Study Solvent Effects: By performing simulations in an explicit solvent like water, one can investigate how solvent molecules interact with the solute and influence its conformational preferences. plos.org This is particularly relevant for understanding why o-nitrophenyl esters are less sensitive to solvent effects. sci-hub.se

MD simulations, often built upon force fields derived from quantum mechanical calculations, provide a bridge between static structures and the dynamic behavior that governs chemical reactivity. nih.gov

Table 3: Compound Names Mentioned in this Article

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-tert-butoxycarbonyl-α-aminobutyric acid o-nitrophenyl ester |

| Boc-Ala-ONp | N-tert-butoxycarbonyl-L-alanine o-nitrophenyl ester |

| Tos-Aib-ONPo | N-p-toluenesulfonyl-α-aminoisobutyric acid o-nitrophenyl ester |

| p-nitrophenyl ester | para-nitrophenyl ester |

| Boc group | tert-butoxycarbonyl group |

| NCA | N-carboxy anhydride |

Comparative Analysis with Other Protecting Groups and Active Esters

Comparison of Boc-Abu-ONp Reactivity and Synthetic Utility with p-Nitrophenyl Esters

The p-nitrophenyl (ONp) ester is one of the earliest and most recognized forms of carboxyl group activation used in peptide synthesis. thieme-connect.de Its reactivity stems from the electron-withdrawing nature of the p-nitrophenyl group, which renders the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an amine. thieme-connect.de this compound is a member of this class, where the ONp ester facilitates amide bond formation with a nucleophile, typically the N-terminal amine of an amino acid or peptide. vulcanchem.com These active esters are generally stable enough to be isolated, purified as crystalline solids, and stored, which is a significant advantage in multi-step syntheses. thieme-connect.de

The rate of aminolysis—the reaction between the activated ester and an amine to form a peptide bond—is a critical factor in synthesis efficiency. For p-nitrophenyl esters, this rate is influenced by several factors, most notably the steric hindrance around the reaction centers of both the activated ester and the nucleophilic amine. sci-hub.se

The acylating agent's structure, specifically the amino acid side chain, plays a significant role. Branching at the β-carbon of the amino acid, as seen in valine and isoleucine, is known to significantly reduce the rate of aminolysis due to steric impediment. thieme-connect.desci-hub.se The side chain of α-aminobutyric acid (Abu) is an ethyl group. While less bulky than the isopropyl group of valine or the sec-butyl group of isoleucine, it still presents more steric hindrance than the hydrogen of glycine (B1666218) or the methyl group of alanine (B10760859). Consequently, the aminolysis rate of this compound is expected to be slower than that of Boc-Gly-ONp or Boc-Ala-ONp but faster than that of Boc-Val-ONp.

Similarly, steric hindrance in the attacking amine component can diminish reaction rates. sci-hub.seresearchgate.net The aminolysis of active esters is a bimolecular reaction, and bulky substituents near the nucleophilic amine can obstruct its approach to the electrophilic carbonyl carbon of the ester. thieme-connect.de This steric effect is a crucial consideration in solid-phase peptide synthesis, where the growing peptide chain attached to a resin matrix can create a sterically crowded environment, making acylation with hindered active esters challenging. sci-hub.se

The kinetics of aminolysis reactions involving p-nitrophenyl esters are highly dependent on the solvent used. thieme-connect.desci-hub.se The reaction rate increases significantly with the polarity of the solvent. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can accelerate the aminolysis of p-nitrophenyl esters by an order of magnitude or more compared to less polar solvents like chloroform, dioxane, or ethyl acetate (B1210297). sci-hub.se For instance, the half-life of a 2,4,5-trichlorophenyl ester reacting with benzylamine (B48309) was found to be one hundred times shorter in DMF than in benzene (B151609). thieme-connect.de This principle applies directly to reactions with this compound, where the choice of a polar aprotic solvent is crucial for achieving efficient coupling, especially when dealing with sterically hindered reactants. vulcanchem.com

Orthogonal Protecting Group Strategies Involving Boc and Fmoc Chemistries

In the synthesis of complex molecules with multiple functional groups, such as peptides, the concept of orthogonal protection is fundamental. biosynth.comorganic-chemistry.org An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of another, enabling precise, stepwise modifications. organic-chemistry.org The two most dominant strategies in solid-phase peptide synthesis (SPPS) are based on the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups. americanpeptidesociety.orgiris-biotech.de

The Boc group, as used in this compound, is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). wikipedia.org In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in DMF. americanpeptidesociety.orgwikipedia.org Because their deprotection conditions are mutually exclusive, the Boc and Fmoc groups form a truly orthogonal pair, which is a significant advantage in complex syntheses. biosynth.comiris-biotech.dealtabioscience.com

The selective deprotection of Boc and Fmoc groups is the cornerstone of their orthogonal utility.

Boc Deprotection: The N-terminal Boc group is cleaved by treatment with a strong acid. In classic Boc/benzyl (B1604629) SPPS, this is typically done with 25-50% TFA in a solvent like dichloromethane (B109758) (DCM). researchgate.net The side-chain protecting groups (often benzyl-based) and the resin linkage require a much harsher acid, anhydrous hydrogen fluoride (B91410) (HF), for final cleavage. wikipedia.orgresearchgate.net

Fmoc Deprotection: The N-terminal Fmoc group is removed using a secondary amine base, usually 20-50% piperidine in DMF. wikipedia.org This reaction is rapid, often completing in minutes. The side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker are acid-labile and are removed at the end of the synthesis using TFA, similar to the final step in Boc chemistry. altabioscience.comresearchgate.net

This orthogonality allows a chemist to, for example, assemble a peptide chain using Fmoc chemistry for the backbone and then introduce a specific moiety at a lysine (B10760008) side chain protected with a Boc group. The Fmoc groups can be removed at each step of the chain elongation without affecting the Boc-protected side chain. organic-chemistry.org Subsequently, the Boc group can be selectively removed with acid to allow for side-chain modification, leaving the rest of the molecule intact. sigmaaldrich.com

Both Boc and Fmoc strategies have distinct advantages and limitations that make them suitable for different synthetic challenges. sci-hub.senih.gov

| Strategy | Advantages | Limitations |

| Boc/Benzyl | - Less prone to aggregation of the growing peptide chain due to protonation of the N-terminus after deprotection, which reduces inter-chain hydrogen bonding. wikipedia.org- Can be preferable for synthesizing base-sensitive sequences (e.g., depsipeptides, thioesters). wikipedia.org | - Requires harsh and corrosive acids (TFA for iterative deprotection, HF for final cleavage), which necessitates specialized equipment. iris-biotech.dealtabioscience.com- Repeated acid treatment can lead to premature cleavage of side-chain protecting groups or the peptide from the resin. nih.gov |

| Fmoc/tBu | - Employs milder conditions for both iterative deprotection (piperidine) and final cleavage (TFA), enhancing compatibility with sensitive functional groups (e.g., phosphorylation, glycosylation). altabioscience.comnih.govcreative-peptides.com- The release of the fluorenyl chromophore during deprotection allows for real-time UV monitoring of reaction completion. wikipedia.orgnih.gov- Considered a more "green" or user-friendly chemistry due to the avoidance of HF. iris-biotech.de | - The neutral N-terminus after deprotection can increase the risk of peptide aggregation, especially in "difficult" sequences. wikipedia.org- The basic deprotection step can cause side reactions like aspartimide formation or racemization in sensitive residues. nih.gov |

Table 1: Comparison of Boc and Fmoc Protecting Group Strategies in Peptide Synthesis.

Comparative Efficacy with Other Activated Carboxyl Derivatives (e.g., N-Hydroxysuccinimide esters, Pentafluorophenyl esters)

While p-nitrophenyl esters like this compound are effective, other activated esters are often employed in modern synthesis, with N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters being the most prominent. thieme-connect.demdpi.com The choice of activating group depends on a balance of reactivity, stability, and ease of purification of byproducts.

N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used for amine acylation in peptide synthesis and bioconjugation. wikipedia.orgthieme-connect.com They are generally more reactive than the corresponding ONp esters. A key advantage is that the N-hydroxysuccinimide byproduct is water-soluble, which can simplify purification. google.com However, NHS esters are highly susceptible to hydrolysis, especially in aqueous solutions at neutral to basic pH. researchgate.netthermofisher.com This instability requires careful handling and often means they are prepared immediately before use. thermofisher.com

Pentafluorophenyl (PFP) Esters: PFP esters are among the most reactive activated esters used in peptide synthesis. thieme-connect.denih.gov Kinetic studies have shown that the relative coupling rate of PFP esters can be over 100 times faster than that of ONp esters. highfine.com This high reactivity allows for rapid coupling reactions, minimizing side reactions and racemization. nih.govhighfine.com PFP esters also exhibit greater stability towards spontaneous hydrolysis compared to NHS esters, making them a robust choice for both solution-phase and solid-phase synthesis. researchgate.netwikipedia.orgbroadpharm.com The byproduct, pentafluorophenol, is volatile and can often be easily removed.

| Activated Ester | Relative Reactivity | Stability to Hydrolysis | Key Features |

| p-Nitrophenyl (ONp) | Moderate | Good | Crystalline and stable for storage; byproduct (p-nitrophenol) is colored, allowing for visual reaction monitoring. thieme-connect.de |

| N-Hydroxysuccinimide (NHS) | High | Low (especially at pH > 7) | Highly reactive; water-soluble byproduct simplifies purification; widely used in bioconjugation. google.comresearchgate.netmst.edu |

| Pentafluorophenyl (PFP) | Very High | High | Very high reactivity leads to fast coupling and reduced side reactions; more stable to hydrolysis than NHS esters. highfine.comwikipedia.orgbroadpharm.com |

Table 2: Comparative Efficacy of ONp, NHS, and PFP Activated Esters.

Advanced Methodologies and Future Research Directions

Development of Novel Coupling Reagents and Strategies Complementary to o-Nitrophenyl Esters

The use of o-nitrophenyl (ONp) esters, such as Boc-Abu-ONp, in peptide synthesis represents a classic strategy for activating carboxyl groups. While effective, ongoing research focuses on developing novel coupling reagents and strategies that offer improved reaction kinetics, reduced side reactions, and greater compatibility with a wider range of substrates. These modern reagents are not intended to replace ONp esters entirely but to complement them, providing chemists with a broader toolkit for tackling challenging peptide sequences.

Modern coupling reagents can be broadly categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been foundational in peptide synthesis. bachem.comuni-kiel.de However, their use can be complicated by the formation of insoluble N-acylurea byproducts and a propensity for racemization. bachem.comuni-kiel.de To mitigate these issues, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, HOAt, are frequently employed. These additives not only suppress racemization but also enhance the reaction rate by forming more reactive intermediate esters. bachem.comuni-kiel.de

More recent advancements have led to the development of onium-type coupling reagents, which are generally more efficient and lead to fewer side reactions. bachem.com These are often preferred for their high coupling rates and the water-solubility of their byproducts, which simplifies purification. bachem.com

Below is a table comparing various classes of coupling reagents that can be used as complementary strategies to o-nitrophenyl esters.

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC, EDC | Cost-effective, well-established | N-acylurea byproduct formation, potential for racemization without additives |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization | Byproducts can be difficult to remove |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | High efficiency, rapid coupling, water-soluble byproducts | Higher cost, require a non-nucleophilic base |

| Other Active Esters | N-Hydroxysuccinimide (NHS) esters, Pentafluorophenyl (Pfp) esters | Stable, isolable intermediates | May require longer reaction times compared to onium salts |

The development of reagents like COMU, which incorporates the Oxyma Pure moiety (a derivative of HOBt), represents a significant step forward in safety and efficiency. COMU demonstrates coupling efficiencies comparable to HATU but avoids the use of potentially explosive HOBt or HOAt and has reduced allergenic potential. bachem.com These newer reagents are particularly well-suited for solid-phase peptide synthesis (SPPS), including microwave-assisted protocols, where speed and efficiency are paramount. bachem.com

Enantioselective Synthesis and Chiral Control in Derivatives of this compound

Maintaining the stereochemical integrity of amino acids during peptide bond formation is critical for the biological activity of the final peptide. The α-carbon of an amino acid ester, like this compound, is susceptible to racemization, particularly during the activation and coupling steps. uni-kiel.de This occurs through the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either side, leading to a loss of enantiomeric purity. uni-kiel.de

Strategies for chiral control in the synthesis of derivatives of this compound involve several approaches:

Use of Racemization Suppressants: Additives like HOBt and HOAt are crucial. They function by rapidly converting the initially formed activated intermediate into a less reactive, but still acylating, species that is less prone to oxazolone formation. uni-kiel.de

Choice of Coupling Reagent: Onium-based reagents like HATU and HCTU are generally considered to be superior in suppressing racemization compared to carbodiimides used alone. bachem.com

Base Selection: The choice and stoichiometry of the base used during the coupling reaction are critical. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) are commonly used. However, even with these bases, careful control of the amount used is necessary to minimize racemization. Weaker bases may be employed in cases with a high risk of epimerization. bachem.com

Enantioselective Synthetic Routes: For the synthesis of the Boc-Abu moiety itself, particularly for non-standard or α,α-disubstituted aminobutyric acid derivatives, specific enantioselective methods are employed. One such method involves the Sharpless asymmetric epoxidation of allylic alcohols, followed by nucleophilic ring-opening to introduce the amino group, and subsequent oxidative cleavage to yield the desired N-Boc-protected α-amino acid with high enantiomeric purity. researchgate.net

The following table summarizes key factors influencing chiral control during the use of activated amino acids like this compound.

| Factor | Influence on Chiral Control | Recommended Practice |

| Coupling Reagent Additives | Suppress oxazolone formation | Use of HOBt, HOAt, or their derivatives (e.g., Oxyma Pure) is strongly recommended. bachem.comuni-kiel.de |

| Solvent Polarity | Can influence the rate of racemization | Less polar solvents may be preferred for the acylation step. |

| Base | Strong bases can promote racemization | Use the weakest possible base that still facilitates the reaction; control stoichiometry carefully. bachem.com |

| Temperature | Higher temperatures can increase racemization rates | Perform couplings at low temperatures (e.g., 0 °C) where feasible. |

Integration of this compound Synthesis and Application with Emerging Synthetic Techniques (e.g., Flow Chemistry, Microfluidics)

Emerging technologies like flow chemistry and microfluidics are revolutionizing peptide synthesis by offering precise control over reaction parameters, leading to higher efficiency, purity, and automation. chimia.chnih.gov These techniques are highly compatible with solid-phase peptide synthesis (SPPS), where reagents are flowed through a reactor containing the resin-bound peptide.

Flow Chemistry in peptide synthesis involves continuously pumping reagents through a heated reaction column packed with the solid support. chimia.chnih.gov This approach offers several advantages for the application of this compound:

Rapid Reagent Exchange: Flow systems allow for the rapid and efficient washing of the solid support and introduction of the next reagent, significantly reducing cycle times. Cycle times for incorporating a single amino acid can be reduced to a few minutes. nih.gov

Improved Reaction Kinetics: By using a heated reaction vessel, the coupling efficiency can be significantly improved. The continuous flow ensures a constant high concentration of the activated amino acid at the reaction site. chimia.chnih.gov

Automation and Monitoring: Flow synthesis is readily automated and can be integrated with in-line monitoring techniques, such as UV-Vis spectroscopy, to track the completion of deprotection and coupling steps in real-time. chimia.ch

Microfluidics takes the principles of flow chemistry to a smaller scale, using microchips with picoliter-scale reaction chambers. nih.govlcsciences.com This technology is particularly suited for the high-throughput synthesis of peptide arrays for screening and discovery applications. nih.govnih.gov

Miniaturization and Parallelization: Microfluidic platforms enable the synthesis of thousands of unique peptide sequences on a single chip, with each reaction consuming minimal amounts of reagents (nanoliter to picoliter scale). lcsciences.comacs.org

Compatibility with Standard Chemistry: These systems are compatible with standard Boc or Fmoc protection chemistries, allowing for the use of pre-activated esters like this compound. nih.govnih.gov

Spatially Addressable Synthesis: Each peptide is synthesized at a known location on the chip, eliminating the need for deconvolution steps after screening. nih.gov

| Technique | Key Advantages for this compound Application | Representative Findings |

| Flow Chemistry | Reduced synthesis time per cycle, enhanced coupling efficiency, potential for automation and real-time monitoring. | Amino acid incorporation can be achieved in as little as 1.8 minutes per cycle under automated control. nih.gov Higher flow rates can reduce racemization for sensitive residues. |

| Microfluidics | High-throughput synthesis of peptide libraries, minimal reagent consumption, spatially addressable arrays for rapid screening. | Combinatorial libraries of thousands of peptides can be synthesized on a single chip using standard Fmoc chemistry. nih.gov |

Exploration of Green Chemistry Principles in this compound Synthesis and Applications